1-Benzylpyrene
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Overview
Description
1-Benzylpyrene is an organic compound with the molecular formula C23H16. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The compound is characterized by the presence of a benzyl group attached to the pyrene nucleus, making it a unique member of the PAH family .
Preparation Methods
1-Benzylpyrene can be synthesized through various methods. One common synthetic route involves the homolytic benzylation of pyrene using benzyl radicals. These radicals can be generated by the pyrolysis of dibenzylmercury. The reaction typically yields this compound and 1,1’-bipyrenyl as major products
Chemical Reactions Analysis
1-Benzylpyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at the benzylic position.
Scientific Research Applications
1-Benzylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of PAHs and their derivatives. Its unique structure allows for the investigation of various chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules, such as DNA, are of interest in understanding the mutagenic and carcinogenic properties of PAHs.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 1-benzylpyrene involves its interaction with various molecular targets and pathways. One key pathway is the activation of cytochrome P450 enzymes, particularly CYP1A1, which metabolize the compound into reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis . The compound’s ability to induce aggregation-induced emission (AIE) is also of interest, as it provides insights into the photophysical properties of PAHs .
Comparison with Similar Compounds
1-Benzylpyrene can be compared with other similar compounds, such as:
Benzo[a]pyrene: A well-known carcinogenic PAH with a similar structure but lacking the benzyl group.
Benzo[e]pyrene: Another isomer of benzopyrene, differing in the position of the fused benzene rings.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to more complex structures and potentially different reactivity.
The uniqueness of this compound lies in its benzyl group, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
Properties
CAS No. |
96344-69-3 |
---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-benzylpyrene |
InChI |
InChI=1S/C23H16/c1-2-5-16(6-3-1)15-20-12-11-19-10-9-17-7-4-8-18-13-14-21(20)23(19)22(17)18/h1-14H,15H2 |
InChI Key |
KBUVRXNOTZNAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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